Biased Agonism vs. SDF-1α: β-Arrestin Exclusion
ATI-2341 demonstrates a strong negative bias toward Gα13 and β-arrestin pathways, a stark contrast to the natural CXCR4 agonist SDF-1α which activates both G protein and β-arrestin signaling. In BRET-based biosensor assays, ATI-2341 is selective for Gαi engagement over Gα13, with EC50 values of 0.53 µM and >1 µM, respectively. [1] Critically, unlike SDF-1α, ATI-2341 does not promote β-arrestin-2 recruitment, exhibiting bias factor values of 24 for β-arrestin-2 engagement compared to Gαi. [1] This functional selectivity is further highlighted by a direct comparison showing that while SDF-1α promotes the engagement of all three Gi subtypes, G13, and both β-arrestins, ATI-2341 engages only the Gi subtypes. [2]
| Evidence Dimension | Functional Selectivity (Biased Agonism) |
|---|---|
| Target Compound Data | EC50 (Gαi) = 0.53 µM; EC50 (Gα13) >1 µM; Bias factor for β-arrestin-2 = 24 (vs. Gαi); No β-arrestin-2 recruitment |
| Comparator Or Baseline | SDF-1α (CXCL12) engages Gαi, Gα13, and both β-arrestin isoforms |
| Quantified Difference | ATI-2341 shows >1.9-fold selectivity for Gαi over Gα13 and a 24-fold bias against β-arrestin-2 recruitment relative to Gαi signaling, a pathway fully activated by SDF-1α. |
| Conditions | BRET engagement assays in HEK293T cells expressing CXCR4 |
Why This Matters
This unique signaling profile enables researchers to dissect Gαi-dependent cellular responses from those mediated by Gα13 or β-arrestin, which is impossible with the native ligand SDF-1α.
- [1] Cayman Chemical. ATI-2341 (trifluoroacetate salt) Product Insert. Item No. 30990. 2022. View Source
- [2] Quoyer J, Janz JM, Luo J, et al. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein. Proc Natl Acad Sci U S A. 2013;110(52):E5088-E5097. View Source
